CID 156592340
Description
CID 156592340 is a chemical compound classified within the oscillatoxin family, a group of marine-derived cyclic lipopeptides produced by cyanobacteria. Oscillatoxins are characterized by a macrocyclic structure with alternating amino acid residues and fatty acid chains, contributing to their bioactivity and environmental persistence. Analytical techniques such as GC-MS and LC-ESI-MS have been critical in elucidating the structural features of oscillatoxin derivatives, including fragmentation patterns via collision-induced dissociation (CID) to infer backbone modifications .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
InChI |
InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2,4,6,8-11H,1H3/t4-,6-/m0/s1 |
InChI Key |
NRSCISAULOFLOB-NJGYIYPDSA-N |
Isomeric SMILES |
C[C]([C]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C[C]([C](C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 156592340 involves a series of chemical reactions that require precise conditions. The preparation methods typically include:
Initial Reactants: The synthesis begins with specific starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Reactants: Large quantities of starting materials are used.
Optimized Conditions: Reaction conditions are optimized for maximum yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 156592340 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: It can also be reduced under suitable conditions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.
Scientific Research Applications
CID 156592340 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 156592340 involves its interaction with specific molecular targets. The compound exerts its effects through:
Molecular Targets: It binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The oscillatoxin family includes derivatives such as oscillatoxin D (CID: 101283546), 30-methyl-oscillatoxin D (CID: 185389), oscillatoxin E (CID: 156582093), and oscillatoxin F (CID: 156582092) . Key differences among these compounds lie in side-chain substitutions, methylation patterns, and macrocycle size. For example:
- Oscillatoxin D (CID: 101283546) : Contains a 14-membered macrocycle with a hydroxylated fatty acid chain.
- 30-Methyl-oscillatoxin D (CID: 185389) : Features a methyl group at the C-30 position, enhancing lipophilicity.
- Oscillatoxin F (CID: 156582092): Differs in the stereochemistry of amino acid residues, altering solubility and interaction with biological targets.
Table 1. Physicochemical Comparison of Oscillatoxin Derivatives
| Property | Oscillatoxin D (CID: 101283546) | 30-Methyl-oscillatoxin D (CID: 185389) | Oscillatoxin E (CID: 156582093) | Oscillatoxin F (CID: 156582092) |
|---|---|---|---|---|
| Molecular Formula | C₄₈H₇₉N₅O₁₂ | C₄₉H₈₁N₅O₁₂ | C₄₇H₇₇N₅O₁₂ | C₄₇H₇₅N₅O₁₂ |
| Molecular Weight (g/mol) | 942.2 | 956.3 | 928.1 | 926.1 |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 | 3.6 |
| Solubility (mg/mL) | 0.0879 | 0.0856 | 0.0932 | 0.0915 |
| H-Bond Acceptors | 12 | 12 | 12 | 12 |
| TPSA (Ų) | 265.3 | 265.3 | 265.3 | 265.3 |
Data derived from predictive models and experimental analogs .
Bioactivity and Environmental Impact
Oscillatoxins exhibit potent cytotoxicity against eukaryotic cells, likely due to their inhibition of protein phosphatases and disruption of cellular signaling pathways. For instance, oscillatoxin D (CID: 101283546) has demonstrated IC₅₀ values below 1 µM in assays targeting HeLa cells, while methylated analogs like CID 185389 show enhanced membrane permeability, correlating with increased toxicity . Environmental studies suggest oscillatoxins persist in aquatic systems due to their low solubility and resistance to biodegradation, posing risks to marine ecosystems .
Q & A
Q. How can I ensure ethical and reproducible reporting of negative results for this compound?
Q. What strategies address scalability challenges in this compound’s synthesis for research purposes?
Q. How do I design interdisciplinary studies to explore this compound’s applications?
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